Ethyl 2-methyl-4-iso-pentoxybenzoylformate
Description
Ethyl 2-methyl-4-iso-pentoxybenzoylformate is a benzoylformate derivative characterized by an ethyl ester group, a methyl substituent at position 2, and an iso-pentoxy (3-methylbutoxy) chain at position 4 of the benzene ring. This compound is structurally notable for its branched alkoxy group and ester functionality, which may influence its physicochemical properties and bioactivity.
Properties
IUPAC Name |
ethyl 2-[2-methyl-4-(3-methylbutoxy)phenyl]-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-5-19-16(18)15(17)14-7-6-13(10-12(14)4)20-9-8-11(2)3/h6-7,10-11H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRCEVJQWATZGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)OCCC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-4-iso-pentoxybenzoylformate typically involves the esterification of 2-methyl-4-iso-pentoxybenzoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. The final product is typically obtained in high purity through a combination of distillation and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-iso-pentoxybenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the iso-pentoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or ethers depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-4-iso-pentoxybenzoylformate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-4-iso-pentoxybenzoylformate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between Ethyl 2-methyl-4-iso-pentoxybenzoylformate and related compounds identified in the evidence:
Key Observations:
- Branched vs.
- Aromatic vs. Aliphatic Esters : Unlike aliphatic esters (e.g., ethyl palmitate), the benzoylformate core provides aromaticity, which is associated with UV stability and π-π interactions in drug design .
- Bioactivity Gaps: While the evidence highlights antifungal and antimicrobial activities in spice-derived esters (e.g., eugenol acetate, gingerol analogues), similar studies on this compound are absent. Its methyl and iso-pentoxy substituents could modulate electron density, altering reactivity compared to simpler esters .
Physicochemical Properties
- Solubility: The iso-pentoxy group likely increases hydrophobicity compared to shorter alkoxy chains (e.g., methoxy in curcumin derivatives), reducing water solubility but enhancing compatibility with nonpolar matrices .
- Stability: The benzoylformate ester may exhibit greater hydrolytic stability than phenolic esters (e.g., gingerol analogues) due to reduced electron-withdrawing effects .
Research Findings and Limitations
- Negative Effects in Biosystems : Ethyl palmitate was implicated in altered antennal responses in bees exposed to clothianidin, raising questions about the ecological impact of lipophilic esters like the target compound .
- Antifungal Potential: Ethyl acetate extracts of spices (e.g., clove, ginger) show strong antifungal activity, but the iso-pentoxybenzoylformate’s efficacy against fungal pathogens remains untested .
- Synthetic Challenges : The branched iso-pentoxy group may complicate synthesis compared to simpler alkoxy-substituted benzoylformates .
Biological Activity
Ethyl 2-methyl-4-iso-pentoxybenzoylformate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its biological activity is characterized by its potential therapeutic applications, mechanisms of action, and safety profiles. This article synthesizes available research findings, case studies, and data to provide a comprehensive overview of the biological activity of this compound.
This compound is classified as an ester and is known for its unique structure that contributes to its biological properties. The molecular formula and weight are essential for understanding its interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C14H18O4 |
| Molecular Weight | 250.29 g/mol |
| Appearance | Colorless to yellow liquid |
| Boiling Point | 272 °C |
| Flash Point | 113 °C |
| Purity | >95% |
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that it may act on specific enzymes or receptors within the body, influencing metabolic pathways or signaling mechanisms.
- Enzyme Inhibition : The compound may inhibit certain enzymes which play a role in disease progression, particularly in cancer and inflammatory conditions.
- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, potentially leading to altered cellular responses.
Case Studies
Several studies have investigated the efficacy and safety of this compound in different biological contexts:
- Anticancer Activity : A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
- Anti-inflammatory Effects : Research indicated that this compound could reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.
Safety Profile
Understanding the safety profile of this compound is crucial for its therapeutic application:
- Toxicity Studies : Preliminary toxicity assessments have shown that at therapeutic doses, the compound exhibits minimal adverse effects. However, high concentrations can lead to skin irritation and eye damage.
- Regulatory Status : The compound is under evaluation for regulatory approval in several regions due to its promising biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
